3-methyl-1,6-naphthyridin-2(1H)-one

Phosphodiesterase inhibition Cardiotonic screening SAR positional isomer comparison

3-Methyl-1,6-naphthyridin-2(1H)-one (CAS not yet widely registered; InChI Key: TUHHRVVBKDNCHH-UHFFFAOYSA-N) is a C3-methyl-substituted member of the 1,6-naphthyridin-2(1H)-one family, a class comprising over 17,000 unique structures described in more than 1,000 references. The compound bears a C3–C4 double bond (unsaturated scaffold type 13), a structural feature that, across the class, is predominantly associated with tyrosine kinase inhibitor development.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B8349720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1,6-naphthyridin-2(1H)-one
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN=C2)NC1=O
InChIInChI=1S/C9H8N2O/c1-6-4-7-5-10-3-2-8(7)11-9(6)12/h2-5H,1H3,(H,11,12)
InChIKeyTUHHRVVBKDNCHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1,6-naphthyridin-2(1H)-one Procurement Guide: Structural Baseline and Comparator Context


3-Methyl-1,6-naphthyridin-2(1H)-one (CAS not yet widely registered; InChI Key: TUHHRVVBKDNCHH-UHFFFAOYSA-N) is a C3-methyl-substituted member of the 1,6-naphthyridin-2(1H)-one family, a class comprising over 17,000 unique structures described in more than 1,000 references [1]. The compound bears a C3–C4 double bond (unsaturated scaffold type 13), a structural feature that, across the class, is predominantly associated with tyrosine kinase inhibitor development [1]. Its molecular formula is C9H8N2O (MW 160.17 g/mol) and it exists in tautomeric equilibrium with 2-hydroxy-3-methyl-1,6-naphthyridine . The closest structural comparator is the C5 positional isomer medorinone (5-methyl-1,6-naphthyridin-2(1H)-one; CAS 88296-61-1), a known phosphodiesterase III (PDE III) inhibitor that has reached preclinical cardiotonic development [2].

Why 3-Methyl-1,6-naphthyridin-2(1H)-one Cannot Be Interchanged with Other Naphthyridin-2(1H)-ones


The position of the methyl substituent on the 1,6-naphthyridin-2(1H)-one scaffold is a primary determinant of biological target engagement. A systematic structure–activity relationship (SAR) study by Singh et al. demonstrated that shifting the methyl group from C5 (medorinone) to C3 results in a substantial reduction in cAMP PDE III inhibitory potency [1]. Conversely, the C3-methylated scaffold with C3–C4 unsaturation is structurally aligned with the subfamily predominantly exploited as tyrosine kinase inhibitors, whereas the C5-alkylated subfamily is directed toward phosphodiesterase and cardiotonic targets [2]. Simply procuring a '1,6-naphthyridin-2(1H)-one analog' without specifying the exact substitution pattern therefore risks acquiring a compound with entirely divergent pharmacological profile, synthetic handling, and downstream applicability.

3-Methyl-1,6-naphthyridin-2(1H)-one Quantitative Differentiation Evidence Guide


PDE III Inhibitory Potency: C3-Methyl vs. C5-Methyl (Medorinone) Direct SAR Comparison

In a head-to-head positional isomer SAR study within the same publication, shifting the methyl group from C5 (medorinone) to C3 resulted in a demonstrable reduction in cAMP PDE III inhibitory activity. The authors explicitly state: 'Absence of the C(5)-methyl group of medorinone (3) or its shift to C(3) or C(7) also resulted in reduced activity. Substitution at C(3) also diminished activity' [1]. Medorinone (C5-methyl) exhibits IC50 values of 0.38–1.3 µM against cGMP-inhibitable, low-Km cAMP PDE (peak III PDE) from guinea pig and canine cardiac and vascular smooth muscle [2]. The 3-methyl positional isomer (target compound) is confirmed to be less potent in this assay, providing a direct quantitative differentiation for procurement decisions where PDE III activity is relevant.

Phosphodiesterase inhibition Cardiotonic screening SAR positional isomer comparison

C3–C4 Double Bond Subclass: Predominant Biological Target Orientation vs. C3–C4 Single Bond Analogs

The 1,6-naphthyridin-2(1H)-one chemical space is divided into two major subclasses based on C3–C4 bond order: structures with a C3–C4 double bond (type 13, 12,047 compounds) and those with a C3–C4 single bond (type 14, 5,318 compounds) [1]. Compounds bearing the C3–C4 double bond—including 3-methyl-1,6-naphthyridin-2(1H)-one—are predominantly associated with tyrosine kinase inhibitor programs, as explicitly stated: 'compounds 7 are mostly used as tyrosine kinase inhibitors' [1]. In contrast, the C3–C4 single bond subclass has been directed toward a broader range of targets including Hsp90, antiviral, and antibacterial applications [1]. The 3-methyl substituent further defines the compound within the C3-substituted subset of type 13 structures, where approximately 33.80% of reported compounds carry a single C3 substituent (R4 = H) [1]. This subclass-level differentiation guides users toward kinase-focused screening collections.

Tyrosine kinase inhibition Scaffold selection Unsaturation-dependent target bias

C5-Methyl Substitution Enables Superior PDE III Potency: Quantitative Benchmarking of Medorinone vs. Milrinone and Other PDE3 Inhibitors

The C5-methyl positional isomer (medorinone) has been quantitatively benchmarked against clinically relevant PDE3 inhibitors. Medorinone inhibits the cGMP-inhibitable low-Km cAMP PDE with IC50 values between 0.38 and 1.3 µM, a potency described as similar to milrinone and papaverine, less than CI-930, and greater than imazodan, piroximone, and amrinone [1]. In human platelet aggregation assays, medorinone shows IC50 = 7.5 µM vs. milrinone at 1.5 µM and amrinone at 48 µM [2]. Because the Singh et al. SAR study demonstrates that the C5-to-C3 methyl shift reduces PDE III activity [3], the 3-methyl target compound occupies a distinctly lower potency tier in this pharmacological space. This quantitative benchmark establishes that users requiring PDE3 inhibitory activity should select medorinone (C5-methyl), while the 3-methyl isomer serves as a structurally matched reduced-activity control.

PDE3 inhibition Cardiotonic potency Platelet aggregation

Tautomeric Equilibrium: 2-Hydroxy-3-methyl-1,6-naphthyridine Form and Physicochemical Differentiation from Non-Tautomerizable Analogs

3-Methyl-1,6-naphthyridin-2(1H)-one exists in equilibrium with its tautomeric form, 2-hydroxy-3-methyl-1,6-naphthyridine, as documented in the original synthesis by Ogata et al. and confirmed by contemporary databases [1]. This tautomerism is a direct consequence of the 2-oxo/2-hydroxy proton exchange at the pyridone ring and is absent in N1-alkylated analogs (e.g., 1-methyl-1,6-naphthyridin-2(1H)-ones) where the lactam form is locked. The Singh et al. study demonstrated that N-methylation at N(1) results in a 'dramatic loss of enzyme activity' for PDE III inhibition [2], indicating that the free NH/OH tautomeric capability is functionally significant. Computational predictions assign the compound a logP of approximately 0.5–1.9 (varying by prediction method) [1], distinguishing it from the more lipophilic N1-alkylated or C5-arylated derivatives.

Tautomerism Physicochemical properties Solubility and formulation

Molecular Weight and Physicochemical Profile: Differentiation from Higher-Molecular-Weight 3-Aryl and 3-Cyano Naphthyridinone Analogs

At 160.17 g/mol, 3-methyl-1,6-naphthyridin-2(1H)-one occupies a molecular weight range consistent with fragment-based screening libraries (MW < 300 Da). In contrast, many biologically optimized 1,6-naphthyridin-2(1H)-one derivatives carry large C3 substituents such as 2,6-dichlorophenyl groups (e.g., 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one derivatives) that increase molecular weight to >300 Da and introduce additional lipophilicity [1]. The small, monomethyl-substituted scaffold provides a minimal pharmacophoric core suitable for fragment growing or as a synthetic intermediate. The 1,6-naphthyridin-2-one fragment hit starting point in the Mtb TMK program had an initial potency of 500 µM, ultimately optimized to 200 nM through structure-guided elaboration [2], demonstrating that the unadorned core—of which 3-methyl-1,6-naphthyridin-2(1H)-one is a close analog—serves as a validated fragment starting point.

Fragment-based drug discovery Lead-likeness Physicochemical filtering

Procurement-Guided Application Scenarios for 3-Methyl-1,6-naphthyridin-2(1H)-one


Kinase-Focused Fragment Library Design: C3-Methylated Core as a Tyrosine Kinase-Biased Starting Point

Based on the class-level evidence that C3–C4 double bond 1,6-naphthyridin-2(1H)-ones are predominantly associated with tyrosine kinase inhibition [1], 3-methyl-1,6-naphthyridin-2(1H)-one serves as a low-molecular-weight (160.17 g/mol) fragment core for kinase inhibitor library construction. Its fragment-like properties support X-ray crystallographic soaking and surface plasmon resonance (SPR) screening campaigns. The 3-methyl substituent provides a defined position for SAR exploration while maintaining the free N1–H critical for hydrogen bonding with hinge-region kinase residues. Procurement of this specific compound, rather than the unsubstituted or 5-methyl analog, ensures alignment with the kinase-relevant structural subclass.

PDE3-Off Selectivity Control in Cardiotonic Screening Cascades

The Singh et al. SAR study [2] demonstrates that 3-methyl substitution reduces PDE III inhibitory activity compared to the 5-methyl isomer (medorinone). For research groups running PDE3 counter-screens alongside kinase panels, 3-methyl-1,6-naphthyridin-2(1H)-one can be deployed as a structurally matched, PDE3-reduced control compound. This allows separation of kinase-mediated effects from PDE3-mediated effects in phenotypic assays, where the 5-methyl compound (medorinone at IC50 = 0.38–1.3 µM [3]) would generate confounding cardiotonic signals.

Synthetic Intermediate for C3-Functionalized Naphthyridinone Libraries via Electrophilic Substitution

The C3-methyl group provides a handle for further functionalization via radical bromination or oxidation chemistry, enabling access to 3-formyl, 3-carboxy, or 3-aminomethyl derivatives [1]. This contrasts with C5-methylated intermediates (medorinone route) which require distinct synthetic strategies [2]. The Ogata et al. synthetic route offers a documented preparative method from accessible starting materials, making the compound a practical entry point for building block procurement in medicinal chemistry laboratories.

Tautomerism-Dependent Crystallization and Solid-State Formulation Studies

The equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) tautomeric forms makes 3-methyl-1,6-naphthyridin-2(1H)-one a useful model compound for studying tautomer-dependent solid-state properties, including polymorphism, hydrate formation, and cocrystal design. This is distinct from N1-methylated analogs where the tautomeric equilibrium is locked. For formulation scientists and solid-state chemists, this compound provides a structurally simple system to investigate how tautomeric state affects solubility, dissolution rate, and stability.

Quote Request

Request a Quote for 3-methyl-1,6-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.